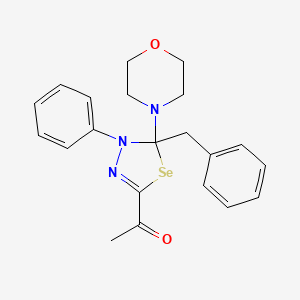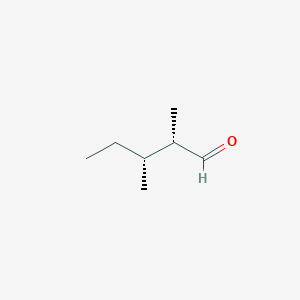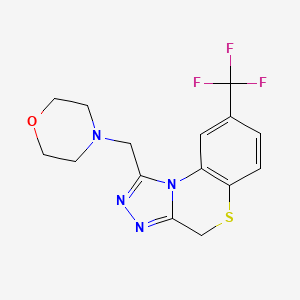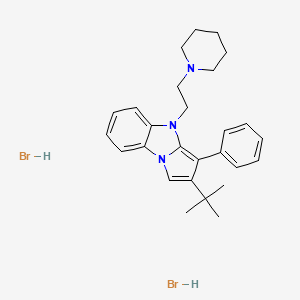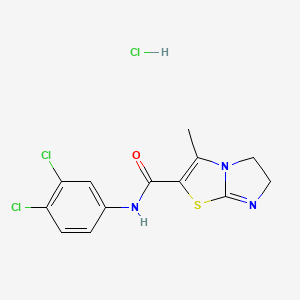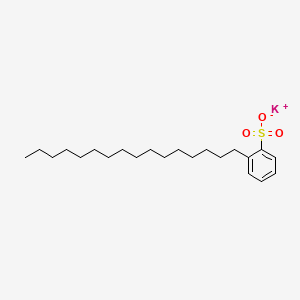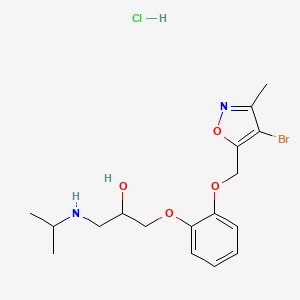
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate is a complex organic compound with the molecular formula C23H30N4O2 This compound is known for its unique chemical structure, which includes a pyrimidinecarboxamide core, an ethoxy group, and a benzyl-nortropanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Attachment of the Benzyl-Nortropanyl Moiety: The benzyl-nortropanyl moiety is attached through a nucleophilic substitution reaction, where the benzyl group is introduced using a benzyl halide and a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, amines, and bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions.
Comparaison Avec Des Composés Similaires
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate can be compared with other similar compounds, such as:
N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: This compound has an ethyl group instead of a methyl group on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84923-05-7 |
|---|---|
Formule moléculaire |
C26H32N4O6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-ethoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H28N4O2.C4H4O4/c1-3-28-22-20(13-23-15(2)24-22)21(27)25-17-11-18-9-10-19(12-17)26(18)14-16-7-5-4-6-8-16;5-3(6)1-2-4(7)8/h4-8,13,17-19H,3,9-12,14H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
MWSOCYVIOTXRTL-WLHGVMLRSA-N |
SMILES isomérique |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


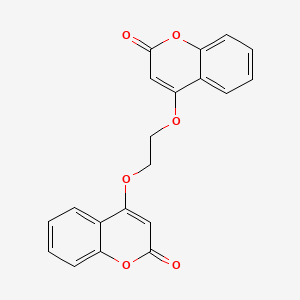
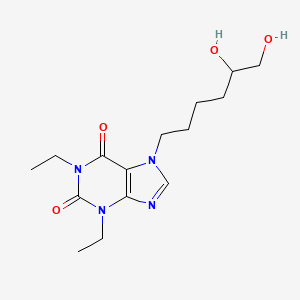
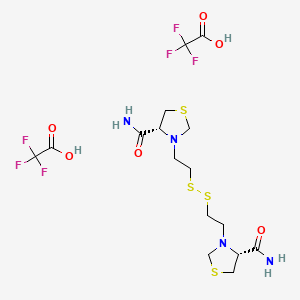
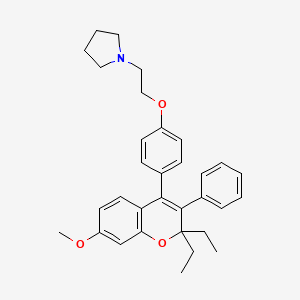
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

